molecular formula C23H28N4O2S B306006 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No. B306006
M. Wt: 424.6 g/mol
InChI Key: NRGVOFBCRHTRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as PMTSA, is a derivative of 1,2,4-triazole, which is a heterocyclic organic compound.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide is not fully understood. However, it has been reported to act by targeting specific signaling pathways in cancer cells. 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has been shown to inhibit the expression of proteins involved in cancer cell survival and proliferation. It has also been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has been reported to inhibit the expression of proteins involved in cell survival and proliferation, leading to apoptosis. In bacteria, 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has been shown to disrupt the bacterial cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide in lab experiments is its high purity. The synthesis method has been reported to yield a high purity of 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide, which is important for accurate experimental results. Another advantage is its potential applications in various fields of scientific research. However, one of the limitations of using 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several future directions for the study of 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide. One direction is to further investigate its potential applications in cancer research. 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has shown promising results in inducing apoptosis in cancer cells, and further studies could lead to the development of new cancer treatments. Another direction is to study its potential applications in treating bacterial infections. 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has shown antibacterial properties, and further studies could lead to the development of new antibiotics. Finally, future studies could investigate the mechanism of action of 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide in more detail, which could lead to a better understanding of its potential applications.

Synthesis Methods

The synthesis of 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves the reaction of 4-(propan-2-yl)phenoxyacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-methyl-5-(chloromethyl)-1,2,4-triazole-3-thiol to obtain 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide. This method has been reported to yield a high purity of 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide.

Scientific Research Applications

2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide is in the field of cancer research. 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of cancer cells by targeting specific signaling pathways.
2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has also been studied for its potential use in treating bacterial infections. It has been shown to have antibacterial properties against gram-positive and gram-negative bacteria. 2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide has been reported to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

properties

Product Name

2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

2-[[4-methyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C23H28N4O2S/c1-16(2)18-10-12-20(13-11-18)29-14-21-25-26-23(27(21)4)30-15-22(28)24-17(3)19-8-6-5-7-9-19/h5-13,16-17H,14-15H2,1-4H3,(H,24,28)

InChI Key

NRGVOFBCRHTRMO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC(C)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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